The compound (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one is a complex organic molecule characterized by its unique azetidinone structure. With the molecular formula and a molecular weight of approximately 499.55 g/mol, this compound features multiple functional groups, including benzyloxy and fluorophenyl moieties, contributing to its potential biological activities and applications in medicinal chemistry.
This compound is noted for its potential biological activities, particularly as an intermediate in the synthesis of ezetimibe, a well-known cholesterol absorption inhibitor. Ezetimibe selectively inhibits the intestinal uptake of cholesterol and related phytosterols, making this compound significant in lipid-lowering therapies. Studies suggest that derivatives of this azetidinone could possess anti-inflammatory and anti-cancer properties due to their structural similarities to other bioactive compounds.
The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one involves several steps:
The synthesis process has been optimized to achieve high enantiomeric purity, often exceeding 97% .
The primary application of this compound lies in pharmaceutical development, particularly as an intermediate in synthesizing ezetimibe. Its unique structure may also lend itself to research in:
Interaction studies focus on understanding how this compound interacts with biological targets, particularly enzymes involved in cholesterol metabolism. Research indicates that derivatives can modulate enzyme activity and influence lipid profiles in vivo. The binding affinity and inhibition kinetics are essential parameters evaluated through various biochemical assays.
Several compounds share structural similarities with (3S,4S)-4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-1-hydroxy-3-oxopropyl)azetidin-2-one, allowing for a comparative analysis:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| Ezetimibe | 163222-32-0 | 0.90 | Cholesterol absorption inhibitor |
| (3R,4S)-1-(4-Fluorophenyl)-2-oxo-4-[4-(benzyloxy)phenyl]-3-azetidinepropanoic Acid | 204589-82-2 | 0.94 | Related azetidinone with potential bioactivity |
| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | 849217-60-3 | 0.69 | Different mechanism but similar aromatic features |
| (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one | 132127-34-5 | 0.54 | Simple azetidinone structure |
This comparison highlights the unique aspects of the target compound while illustrating its relevance within a broader context of similar chemical entities.